molecular formula C19H20N4O2S B2892918 Furan-2-yl[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone CAS No. 312604-02-7

Furan-2-yl[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone

Cat. No. B2892918
CAS RN: 312604-02-7
M. Wt: 368.46
InChI Key: URUYNFLFXWMQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furans are a class of organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Quinolines, on the other hand, are a class of compounds that contain a benzene ring fused to a pyridine ring . They are known to possess a variety of therapeutic activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Quinoline moiety commonly exists in various natural compounds and participates in both electrophilic and nucleophilic substitution reactions .

Scientific Research Applications

    Antitumor Activity

    Furan derivatives have shown distinctive patterns of sensitivity against individual cell lines, indicating potential use in cancer treatment .

    Inhibitors in Cancer Models

    They have been used as potent and selective inhibitors with antitumor activity in experimental models of human cancers .

    Chemical Manufacture

    Furan compounds serve as primary platform chemicals for various synthetic potentials beyond fuels and plastics .

    Antibacterial and Antifungal

    Novel functionalized furan derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .

    Chemical Research

    Furan compounds are available for scientific research, indicating their utility in various chemical studies .

    Antimicrobial Activity

    Recent advances include the synthesis of furan derivatives with significant antimicrobial activity against various bacterial strains .

properties

IUPAC Name

furan-2-yl-[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-19(14-5-3-11-25-14)23-9-7-22(8-10-23)17-16-13-4-1-2-6-15(13)26-18(16)21-12-20-17/h3,5,11-12H,1-2,4,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUYNFLFXWMQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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